molecular formula C20H19F2NO4 B13620687 (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid

Cat. No.: B13620687
M. Wt: 375.4 g/mol
InChI Key: UROOLSPCRUFBPT-QGZVFWFLSA-N
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Description

This compound is a fluorinated amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the α-amino position and a 5,5-difluoropentanoic acid side chain. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions.

Properties

Molecular Formula

C20H19F2NO4

Molecular Weight

375.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-difluoropentanoic acid

InChI

InChI=1S/C20H19F2NO4/c21-18(22)10-9-17(19(24)25)23-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,23,26)(H,24,25)/t17-/m1/s1

InChI Key

UROOLSPCRUFBPT-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid typically involves multiple steps. One common method starts with the preparation of the Fmoc-protected amino acid. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The difluorinated pentanoic acid moiety is then synthesized through a series of fluorination reactions, often involving reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling required for peptide synthesis. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated carbon atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid involves its interaction with specific molecular targets. The Fmoc group can be selectively removed under mild conditions, allowing the amino acid to participate in peptide bond formation. The difluorinated moiety can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable tool in drug design.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related Fmoc-protected amino acids and their distinguishing characteristics:

Compound Name Key Substituents Physical Properties Applications Safety/Stability
(2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid (Target Compound) 5,5-difluoropentanoic acid Not explicitly reported in evidence Peptide synthesis; potential use in fluorinated drug candidates Stable under recommended conditions; incompatible with strong oxidizing agents
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid (AK Scientific) 3,5-difluorophenyl group on propanoic acid Not reported R&D in fluorinated peptide libraries Stable; hazardous decomposition includes HF and nitrogen oxides
N-Fmoc-d-glutamic acid Pentanedioic acid (glutamic acid backbone) MW: 385.38 (C₂₁H₁₉NO₇) SPPS for introducing carboxylic acid functionality in peptides No specific toxicity data; handle with PPE
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)-4,4-difluorohexanoic acid 4,4-difluorohexanoic acid; benzyloxycarbonyl Synthesized via TFA/DCM deprotection Synthesis of complex fluorinated peptides (e.g., microbiome-derived mutanobactins Limited toxicity data; requires trained professionals
(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid 3-hydroxy, 4-methyl substituents MW: 369.41; pKa: 3.51 Chiral building blocks for bioactive peptides Irritant; store at 2–8°C

Key Differences and Functional Implications

Fluorination Patterns: The target compound’s 5,5-difluoro substitution on a pentanoic acid chain contrasts with the 3,5-difluorophenyl group in AK Scientific’s analogue . The latter may enhance aromatic interactions in target binding, while the former’s aliphatic fluorination could improve resistance to enzymatic degradation. The 4,4-difluorohexanoic acid derivative () extends the carbon chain, offering greater conformational flexibility compared to the pentanoic acid backbone of the target compound .

Functional Group Diversity: N-Fmoc-d-glutamic acid () introduces a dicarboxylic acid side chain, enabling crosslinking or chelation in peptide structures, unlike the monocarboxylic target compound .

Synthetic Utility :

  • The benzyloxycarbonyl (Cbz)-protected amine in ’s compound allows orthogonal deprotection strategies, enabling multi-step peptide modifications .
  • The target compound ’s lack of additional protecting groups simplifies its use in straightforward Fmoc-based SPPS workflows.

Biological Activity

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid is a complex organic compound known for its diverse biological activities. This compound features a unique structure that includes a fluorenyl group, which enhances its lipophilicity and potential interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₉H₁₉F₂N₁O₄
  • Molecular Weight : 353.41 g/mol
  • CAS Number : 143688-83-9

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting various physiological processes.
  • Receptor Interaction : It has the potential to interact with receptors, modulating signaling pathways that are critical for cellular function.
  • Antimicrobial Activity : Similar compounds have demonstrated significant inhibition against bacterial growth, suggesting this compound may possess antimicrobial properties .
  • Anti-inflammatory Effects : The structural components indicate possible anti-inflammatory activity by modulating cytokine production and immune responses .

Antimicrobial Activity

A study examining derivatives of similar compounds reported that modifications to the fluorenyl group enhanced antimicrobial efficacy against Gram-positive bacteria. The presence of the fluorenyl moiety was crucial for maintaining lipophilicity and enhancing membrane permeability, leading to increased antibacterial activity.

Neuroprotective Effects

Research has indicated that certain structural analogs exhibit neuroprotective effects in models of neurodegenerative diseases. These effects are often linked to the ability of the compounds to cross the blood-brain barrier and modulate neuroinflammatory responses .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the fluorenyl or difluoropentanoic acid portions can significantly enhance or diminish biological activities. For instance, altering the substituents on the fluorenyl group has been shown to impact binding affinities to various biological targets .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth; enhanced by fluorenyl modifications
NeuroprotectivePotential treatment for neurodegenerative diseases
Anti-inflammatoryModulation of cytokine production
Enzyme inhibitionInteraction with metabolic enzymes

Q & A

Basic: What is the role of the Fmoc group in synthesizing (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid?

Answer:
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protective group for the amino moiety during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-sensitive functional groups like the 5,5-difluoropentanoic acid backbone. The Fmoc group’s stability under acidic conditions allows orthogonal protection strategies when paired with tert-butyl (t-Bu) or benzyl (Bzl) groups for side-chain protection. Post-synthesis, Fmoc is cleaved without disrupting the peptide backbone, as demonstrated in Fmoc-protected amino acid analogs .

Basic: What safety precautions are critical when handling this compound?

Answer:
Based on GHS classifications, the compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization (H335). Key precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid aerosol inhalation.
  • Spill Management: Collect residues with inert absorbents (e.g., silica gel) and dispose via hazardous waste protocols.
  • First Aid: For eye exposure, irrigate with water for ≥15 minutes; for ingestion, seek immediate medical attention .

Advanced: How can researchers optimize coupling reactions to minimize low yields or byproducts?

Answer:
Low yields often stem from steric hindrance from the 5,5-difluoro substituent or incomplete activation. Optimization strategies include:

  • Activating Agents: Use HATU or HOBt/DIC for efficient carboxylate activation.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DCM) enhance solubility.
  • Temperature Control: Reactions at 0–4°C reduce racemization, as seen in Fmoc-amino acid couplings .
  • Monitoring: Employ LC-MS or TLC to track reaction progress and identify side products (e.g., diastereomers) .

Advanced: What analytical methods validate the stereochemical purity of this compound?

Answer:

  • Chiral HPLC: Resolve enantiomers using chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • NMR Spectroscopy: 19F^{19}\text{F}-NMR can confirm the presence and configuration of 5,5-difluoro groups, while 1H^{1}\text{H}-NMR detects diastereomeric impurities.
  • Circular Dichroism (CD): Assess optical activity to verify enantiopurity, critical for bioactivity studies .

Basic: Which purification techniques are effective for isolating this compound?

Answer:

  • Flash Chromatography: Use silica gel with gradients of ethyl acetate/hexane (5–30%) to separate Fmoc-protected intermediates.
  • Recrystallization: Employ methanol/water or DCM/hexane mixtures for high-purity crystals.
  • HPLC: Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve polar byproducts, as shown in peptide analog purification .

Advanced: How can fluorination at the 5,5-position influence biological activity in drug design?

Answer:
The 5,5-difluoro moiety enhances metabolic stability and modulates lipophilicity, improving membrane permeability. Fluorine’s electronegativity also alters electronic environments, potentially enhancing target binding (e.g., protease inhibition). For example, fluorinated phenylalanine analogs show improved pharmacokinetic profiles in HIV entry inhibitors. Structure-activity relationship (SAR) studies should compare analogs with mono-/non-fluorinated variants using enzymatic assays or cell-based models .

Basic: What storage conditions ensure long-term stability?

Answer:

  • Temperature: Store at –20°C in airtight containers to prevent hydrolysis.
  • Desiccant: Include silica gel packs to mitigate moisture-induced degradation.
  • Incompatibilities: Avoid strong acids/bases, which may cleave the Fmoc group or ester linkages .

Advanced: What strategies address racemization during peptide chain elongation?

Answer:
Racemization occurs under basic conditions or prolonged reaction times. Mitigation approaches include:

  • Low-Temperature Coupling: Perform reactions at 0–4°C to limit base-induced epimerization.
  • Additives: Add HOBt or Oxyma to suppress racemization during activation.
  • Kinetic Monitoring: Use real-time FTIR or inline LC-MS to terminate reactions at optimal conversion .

Advanced: How can researchers synthesize enantiomerically pure (2R)-configured analogs?

Answer:

  • Asymmetric Catalysis: Employ chiral catalysts (e.g., Evans’ oxazaborolidines) for stereoselective fluorination.
  • Enzymatic Resolution: Use lipases or proteases to hydrolyze undesired enantiomers.
  • Chiral Auxiliaries: Incorporate temporary chiral inductors (e.g., Oppolzer’s sultams) during synthesis, later removed via hydrolysis .

Basic: Which spectroscopic techniques confirm the compound’s structure?

Answer:

  • LC-MS: Confirm molecular weight (e.g., [M+H]+^+ at m/z 384.1) and purity.
  • 1H^{1}\text{H}/13C^{13}\text{C}-NMR: Assign peaks for Fmoc (δ 7.2–7.8 ppm) and difluoropentanoic acid (δ 4.1–4.5 ppm).
  • FTIR: Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and NH bends (~1550 cm1^{-1}) .

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